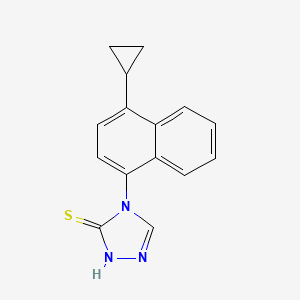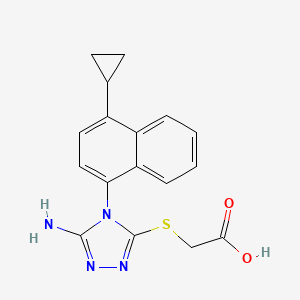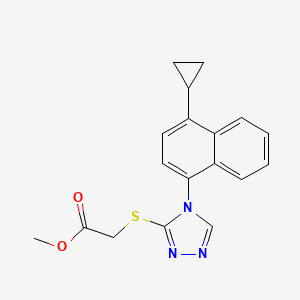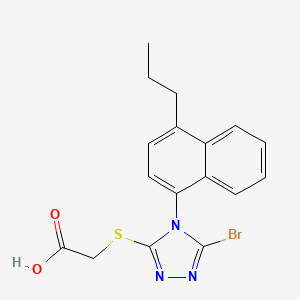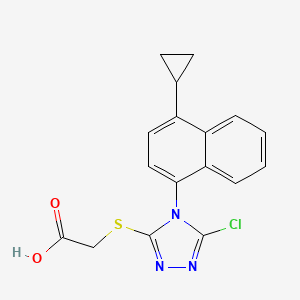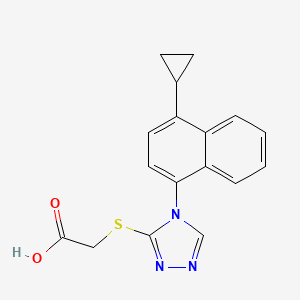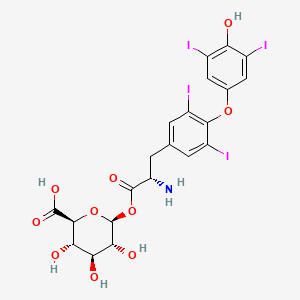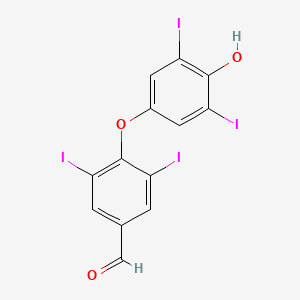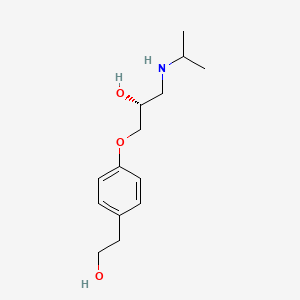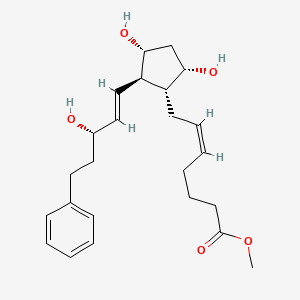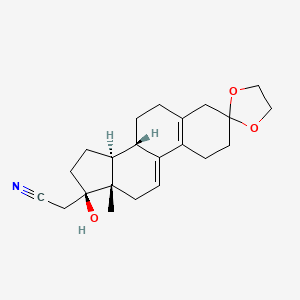
Dienogest Impurity D
描述
Dienogest Impurity D, chemically known as (8S,13S,14S,17R)-17-Hydroxy-13-methyl-1,2,4,6,7,8,12,13,14,15,16,17-dodecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dioxolan]-17-yl]acetonitrile, is a byproduct formed during the synthesis of Dienogest. Dienogest is a synthetic progestogen used primarily in contraceptives and for the treatment of endometriosis. Impurities like this compound are crucial for understanding the purity and efficacy of the pharmaceutical product .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Dienogest Impurity D involves multiple steps starting from the precursor compounds. One common route includes the conversion of ketal intermediates to the desired impurity through a series of reactions involving cyanomethylation and hydrolysis. Specific conditions such as the use of perchloric acid in acetonitrile as a solvent have been found effective in achieving high purity levels .
Industrial Production Methods: Industrial production of Dienogest and its impurities typically involves large-scale organic synthesis techniques. The process includes stringent purification steps such as crystallization from dimethylformamide-water mixtures to ensure the impurity levels are within acceptable limits .
化学反应分析
Types of Reactions: Dienogest Impurity D can undergo various chemical reactions including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学研究应用
Dienogest Impurity D has several applications in scientific research:
Chemistry: Used as a reference standard for analytical methods to ensure the purity of Dienogest.
Biology: Studied for its potential biological activities and interactions with cellular components.
Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of Dienogest.
作用机制
The mechanism of action of Dienogest Impurity D is not as well-studied as that of Dienogest itself. it is believed to interact with similar molecular targets, including the progesterone receptor. This interaction can influence various cellular pathways involved in reproductive health and hormonal regulation .
相似化合物的比较
Dienogest Impurity A: (17β)-11,17-Dihydroxy-3-oxoestra-4,9-dien-17-yl]acetonitrile
Dienogest Impurity B: Estra-4,9-diene-3,17-dione
Dienogest Impurity C: (17β)-17-Hydroxy-3-oxoestra-5(10),9(11)-dien-17-yl]acetonitrile
Uniqueness: Dienogest Impurity D is unique due to its specific structural configuration, which includes a spiro[cyclopenta[a]phenanthrene] framework. This structure imparts distinct chemical and physical properties compared to other impurities, making it a critical marker for the synthesis and quality control of Dienogest .
属性
IUPAC Name |
2-[(8S,13S,14S,17R)-17-hydroxy-13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3/c1-20-7-4-17-16-5-9-22(25-12-13-26-22)14-15(16)2-3-18(17)19(20)6-8-21(20,24)10-11-23/h4,18-19,24H,2-3,5-10,12-14H2,1H3/t18-,19+,20+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVVXUDCCJGKOM-IVAOSVALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC=C3C(C1CCC2(CC#N)O)CCC4=C3CCC5(C4)OCCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC=C3[C@H]([C@@H]1CC[C@]2(CC#N)O)CCC4=C3CCC5(C4)OCCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


